4-Piperazin-1-ylquinazoline

Kinase Selectivity PDGFR Antagonist Tyrosine Kinase Inhibitor

4-Piperazin-1-ylquinazoline is a privileged heterocyclic scaffold that redirects kinase selectivity toward the PDGFR family (βPDGFR, Flt-3, c-Kit) while minimizing EGFR activity, unlike 4-anilinoquinazoline alternatives. The unsubstituted piperazine NH enables late-stage diversification via amide coupling, urea formation, sulfonylation, or reductive amination for rapid SAR exploration. Optimized analogues achieve oral bioavailability >50% with half-lives >8 hours. With a calculated LogP of 1.43 and PSA of 41.05 Ų, this template resides in CNS drug-like chemical space. Procure the correct template to ensure reproducible kinase inhibitor development.

Molecular Formula C12H14N4
Molecular Weight 214.27 g/mol
CAS No. 59215-41-7
Cat. No. B1271201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Piperazin-1-ylquinazoline
CAS59215-41-7
Molecular FormulaC12H14N4
Molecular Weight214.27 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=NC=NC3=CC=CC=C32
InChIInChI=1S/C12H14N4/c1-2-4-11-10(3-1)12(15-9-14-11)16-7-5-13-6-8-16/h1-4,9,13H,5-8H2
InChIKeyKLTHGJYCURVMAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Piperazin-1-ylquinazoline (CAS 59215-41-7) Procurement Guide: Core Scaffold for Kinase Inhibitor Development and PDGFR Antagonist Research


4-Piperazin-1-ylquinazoline (CAS 59215-41-7) is a heterocyclic small molecule with the molecular formula C12H14N4 and a molecular weight of 214.27 g/mol, characterized by a quinazoline core substituted at the 4-position with a piperazine ring [1]. This compound serves as a privileged scaffold in medicinal chemistry, particularly as a key intermediate for the synthesis of potent and selective platelet-derived growth factor receptor (PDGFR) tyrosine kinase inhibitors [2]. The unsubstituted 4-piperazinylquinazoline template provides a versatile starting point for systematic SAR-driven optimization, enabling the development of orally bioavailable kinase antagonists with nanomolar potency against βPDGFR, Flt-3, and c-Kit [3].

Why 4-Piperazin-1-ylquinazoline Cannot Be Substituted: Scaffold-Dependent PDGFR Selectivity and Pharmacokinetic Liabilities of Generic Quinazoline Alternatives


Generic substitution of 4-piperazin-1-ylquinazoline with alternative quinazoline derivatives is scientifically unjustified due to marked differences in kinase selectivity profiles, synthetic accessibility, and downstream pharmacokinetic outcomes. While 4-anilinoquinazolines (e.g., gefitinib, erlotinib) demonstrate potent EGFR inhibition with IC50 values in the low nanomolar range (2-4 nM) , the 4-piperazinylquinazoline scaffold fundamentally redirects kinase selectivity toward the PDGFR family (βPDGFR, Flt-3, c-Kit) while minimizing EGFR activity [1]. Furthermore, SAR studies reveal that unsubstituted 6,7-dimethoxyquinazoline derivatives exhibit poor aqueous solubility and highly variable plasma concentrations in rodent models [2], whereas the 4-piperazin-1-ylquinazoline template enables systematic functionalization at the piperazine nitrogen to optimize both potency and oral bioavailability (F% > 50%) [1]. These scaffold-dependent properties make direct substitution scientifically invalid and procurement of the correct template essential for reproducible kinase inhibitor development.

4-Piperazin-1-ylquinazoline (CAS 59215-41-7): Quantitative Differentiation Evidence for Scientific Procurement Decisions


Kinase Selectivity Profile: 4-Piperazinylquinazolines Demonstrate 15-20-Fold PDGFR Selectivity Over CSF-1R Versus EGFR-Targeted 4-Anilinoquinazolines

The 4-piperazinylquinazoline scaffold confers fundamentally distinct kinase selectivity compared to 4-anilinoquinazoline derivatives. Optimized analogue 75 (CT53518), derived from the 4-piperazin-1-ylquinazoline template, inhibits Flt-3, βPDGFR, and c-Kit receptor phosphorylation with IC50 values of 50-200 nM, while exhibiting 15-20-fold lower potency against CSF-1R [1]. In contrast, 4-anilinoquinazoline derivatives such as gefitinib demonstrate potent EGFR inhibition with IC50 values of approximately 2.21 nM but negligible PDGFR family activity . This selectivity divergence is scaffold-dependent: the piperazine moiety at the 4-position of the quinazoline core redirects kinase binding away from EGFR and toward the type III RTK subfamily (PDGFR, Flt-3, c-Kit) [1].

Kinase Selectivity PDGFR Antagonist Tyrosine Kinase Inhibitor SAR

Scaffold Optimization Potential: 6,7-Dimethoxy Substitution on 4-Piperazinylquinazoline Achieves <250 nM βPDGFR Inhibition, Enabling Systematic SAR-Driven Lead Development

The unsubstituted 4-piperazin-1-ylquinazoline template serves as a versatile starting point for systematic SAR optimization. Modifications at the A-bicyclic ring of the quinazoline core yield potent analogues displaying IC50 values of <250 nM in cellular βPDGFR phosphorylation assays [1]. Further optimization through N-substitution on the piperazine ring produces analogues such as 75 (CT53518) with enhanced potency (IC50 = 50-200 nM) against Flt-3, βPDGFR, and c-Kit, along with desirable oral pharmacokinetics (F% > 50%, T1/2 > 8 h across multiple species) [1]. This optimization trajectory is unique to the 4-piperazinylquinazoline scaffold; alternative quinazoline substitution patterns (e.g., 4-anilino, 2-aryl) do not provide the same SAR flexibility for PDGFR-directed inhibitor development [2].

Structure-Activity Relationship Lead Optimization PDGFR Inhibition Medicinal Chemistry

Functionalization-Dependent Potency and Selectivity: Thiourea-Modified 4-Piperazinylquinazoline Achieves 61 nM βPDGFR IC50 with >100-Fold Kinase Specificity

Functionalization of the 4-piperazin-1-ylquinazoline template at the piperazine nitrogen dramatically modulates potency and selectivity. The thiourea derivative 14 (CT53986), incorporating an N-substituted thiocarbamoyl group on the piperazine ring, demonstrates βPDGFR inhibition with an IC50 of 61 nM and kinase specificity (βPDGFR/Flt-3) exceeding 100-fold [1]. In contrast, the unsubstituted 6,7-dimethoxyquinazoline parent scaffold lacks sufficient aqueous solubility and exhibits highly variable pharmacokinetics in vivo [1]. Bioisosteric replacement studies comparing thiourea, cyanoguanidine, and quinoline-3-carbonitrile variants reveal that only the 4-piperazinylquinazoline scaffold accommodates these functional group modifications while maintaining PDGFR-directed potency and selectivity [1].

Thiourea Derivatives PDGFR Selectivity Kinase Specificity Bioisostere Comparison

Physicochemical Properties: LogP = 1.43320 and PSA = 41.05 Ų Confer Favorable Drug-Likeness for CNS-Penetrant Kinase Inhibitor Design

The 4-piperazin-1-ylquinazoline scaffold exhibits physicochemical properties that support CNS penetration and oral bioavailability. The calculated partition coefficient (LogP) of 1.43320 and polar surface area (PSA) of 41.05 Ų [1] fall within established CNS drug-like space (LogP 1-4, PSA < 90 Ų) [2]. In contrast, many 4-anilinoquinazoline EGFR inhibitors (e.g., gefitinib, LogP ~ 4.2; erlotinib, LogP ~ 3.2) possess higher lipophilicity that may limit CNS distribution [3]. The piperazine moiety additionally provides a basic nitrogen (pKa ~ 8-9) for salt formation and solubility enhancement, a feature absent in 4-anilinoquinazoline scaffolds.

Physicochemical Properties Drug-Likeness LogP CNS Penetration

Synthetic Accessibility and Versatility: 4-Piperazin-1-ylquinazoline Synthesized in 96% Yield from Methyl Anthranilate, Enabling Efficient Scale-Up for Medicinal Chemistry Campaigns

4-Piperazin-1-ylquinazoline is accessible via a convergent synthetic route involving chlorination of methyl anthranilate, reaction with tert-butyl 1-piperazinecarboxylate, and subsequent amine deprotection, yielding the title compound as a yellow oil in 96% yield . This high-yielding, scalable route contrasts with the more complex multi-step syntheses required for 4-anilinoquinazoline derivatives, which typically involve palladium-catalyzed cross-coupling or nucleophilic aromatic substitution with substituted anilines and require chromatographic purification . The piperazine nitrogen of the target compound provides a convenient handle for further diversification via amide bond formation, urea synthesis, or reductive amination without requiring protection/deprotection of the quinazoline core [1].

Synthetic Route Process Chemistry Scale-Up Intermediate

4-Piperazin-1-ylquinazoline (CAS 59215-41-7): Validated Research and Industrial Application Scenarios


Development of Orally Bioavailable PDGFR Antagonists for Oncology and Fibrotic Disease

The 4-piperazin-1-ylquinazoline template has been validated as a starting point for developing orally bioavailable, potent, and selective PDGFR family antagonists. Optimized analogues such as CT53518 (compound 75) demonstrate oral bioavailability exceeding 50% across multiple species with half-lives > 8 hours, enabling once-daily oral dosing in preclinical efficacy models [1]. These compounds show efficacy in Flt-3/ITD-mediated leukemia models and chronic myelomonocytic leukemia xenografts [1]. The template is also suitable for developing PDGFR inhibitors targeting fibrotic diseases including atherosclerosis, pulmonary fibrosis, and restenosis, where abnormal PDGF signaling drives pathological cell proliferation [2].

Kinase Selectivity Profiling and Type III RTK Subfamily Tool Compound Synthesis

The 4-piperazinylquinazoline scaffold provides a privileged template for generating selective tool compounds targeting the type III receptor tyrosine kinase subfamily (βPDGFR, Flt-3, c-Kit) while minimizing off-target activity against CSF-1R (15-20-fold selectivity window) [1]. This selectivity profile is distinct from 4-anilinoquinazolines, which primarily target EGFR. Researchers can utilize the unsubstituted 4-piperazin-1-ylquinazoline as a core building block to synthesize focused libraries exploring SAR at the piperazine nitrogen, quinazoline 6- and 7-positions, and thiourea/urea linker moieties, with the goal of further optimizing kinase selectivity and potency within the type III RTK subfamily [3].

CNS-Penetrant Kinase Inhibitor Discovery Leveraging Favorable Physicochemical Properties

With a calculated LogP of 1.43320 and PSA of 41.05 Ų, 4-piperazin-1-ylquinazoline resides within established CNS drug-like chemical space [1]. This physicochemical profile supports brain penetration and enables the design of CNS-active PDGFR antagonists for potential applications in glioblastoma (where PDGFR signaling drives tumor growth), neuroinflammatory conditions, and neurodegenerative diseases involving aberrant PDGF pathway activation [2]. The piperazine nitrogen provides a handle for modulating basicity and CNS penetration through N-substitution, offering a rational starting point for CNS-focused medicinal chemistry campaigns.

High-Throughput Synthesis and Lead Optimization Campaigns Requiring Scalable Building Blocks

The efficient, high-yielding synthesis of 4-piperazin-1-ylquinazoline (96% yield from methyl anthranilate) makes this compound an ideal building block for parallel synthesis and high-throughput medicinal chemistry [1]. The free piperazine NH enables late-stage diversification through amide coupling, urea formation, sulfonylation, or reductive amination without requiring protection/deprotection of the quinazoline core. This synthetic accessibility supports rapid SAR exploration and lead optimization campaigns targeting PDGFR-driven diseases, reducing both synthesis time and procurement costs relative to alternative quinazoline scaffolds that require multi-step de novo synthesis for each analogue [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Piperazin-1-ylquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.